molecular formula C20H27N3OS B11497658 (4-Tert-butylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}methanone

(4-Tert-butylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B11497658
M. Wt: 357.5 g/mol
InChI Key: WYOGZYBZKQKROE-UHFFFAOYSA-N
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Description

1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the thiazole moiety: The thiazole ring can be introduced through a nucleophilic substitution reaction using a thiazole derivative.

    Attachment of the tert-butylbenzoyl group: This step involves the acylation of the piperazine nitrogen with 4-tert-butylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-TERT-BUTYLBENZOYL)-4-BENZYL-PIPERAZINE: Similar structure but with a benzyl group instead of the thiazole moiety.

    1-(4-TERT-BUTYLBENZOYL)-4-METHYL-PIPERAZINE: Similar structure but with a methyl group instead of the thiazole moiety.

Uniqueness

1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE is unique due to the presence of both the thiazole and tert-butylbenzoyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

(4-tert-butylphenyl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H27N3OS/c1-15-21-18(14-25-15)13-22-9-11-23(12-10-22)19(24)16-5-7-17(8-6-16)20(2,3)4/h5-8,14H,9-13H2,1-4H3

InChI Key

WYOGZYBZKQKROE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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